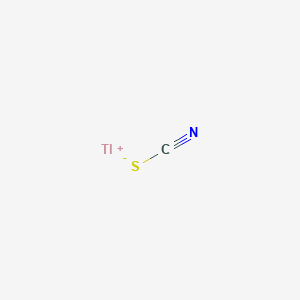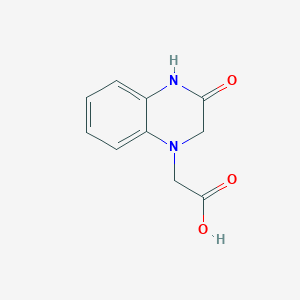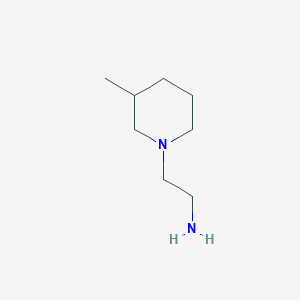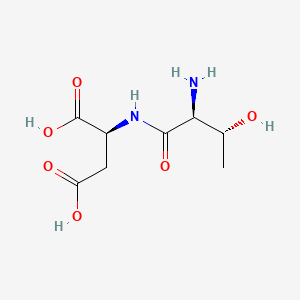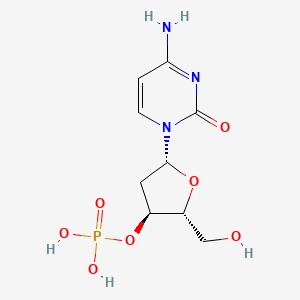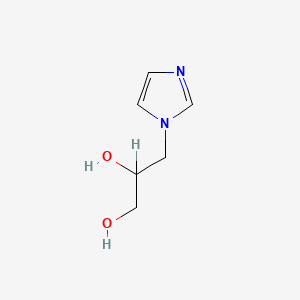
3-(1H-Imidazol-1-yl)propan-1,2-diol
Übersicht
Beschreibung
“3-(1H-Imidazol-1-yl)propane-1,2-diol” is a chemical compound with the molecular formula C6H10N2O2 . It has a molecular weight of 142.16 g/mol . The IUPAC name for this compound is 3-imidazol-1-ylpropane-1,2-diol .
Synthesis Analysis
The synthesis of “3-(1H-Imidazol-1-yl)propane-1,2-diol” can be achieved through several alternative synthetic pathways. One such method involves the hydrolysis of 1-[(1,3-dioxolan-4-yl)methyl]-azoles . Another method involves the Wagner reaction of N-allylazoles .Molecular Structure Analysis
The molecular structure of “3-(1H-Imidazol-1-yl)propane-1,2-diol” includes three oxygen atoms, two nitrogen atoms, six carbon atoms, and ten hydrogen atoms . The InChI code for this compound is 1S/C6H10N2O2/c9-4-6(10)3-8-2-1-7-5-8/h1-2,5-6,9-10H,3-4H2 .Chemical Reactions Analysis
The compound “3-(1H-Imidazol-1-yl)propane-1,2-diol” can participate in various chemical reactions. For instance, it can react with ketones to form substituted 4-azolylmethyl-1,3-dioxolanes .Physical And Chemical Properties Analysis
The compound “3-(1H-Imidazol-1-yl)propane-1,2-diol” has several notable physical and chemical properties. It has a molecular weight of 142.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 142.074227566 g/mol . The topological polar surface area of the compound is 58.3 Ų .Wissenschaftliche Forschungsanwendungen
Medizin: Antimykotische Anwendungen
3-(1H-Imidazol-1-yl)propan-1,2-diol: hat sich im medizinischen Bereich aufgrund seiner antimykotischen Eigenschaften als vielversprechend erwiesen. Von diesem Molekül abgeleitete Verbindungen wurden gegen Candida albicans, einen häufigen Pilzpathogen, der Infektionen bei immungeschwächten Personen verursacht, getestet. Ein Derivat zeigte insbesondere eine minimale Hemmkonzentration (MHK) Wert, der sowohl stärker als Fluconazol als auch Miconazol ist, was es zu einem potenziellen Kandidaten für neue Antimykotika macht .
Landwirtschaft: Entwicklung von Pestiziden
In der Landwirtschaft ist der Imidazolrest von This compound für die Entwicklung von Pestiziden von Interesse. Imidazolderivate sind bekannt für ihre antimikrobielle und antihelminthische Aktivität, die zum Schutz von Nutzpflanzen vor verschiedenen Schädlingen und Krankheiten eingesetzt werden kann .
Industrie: Chemische Synthese
Die chemische Industrie könnte This compound als Vorläufer bei der Synthese komplexerer Verbindungen verwenden. Seine Struktur ermöglicht verschiedene chemische Reaktionen, was es zu einem vielseitigen Baustein für die Herstellung von Arzneimitteln und anderen Industriechemikalien macht .
Umweltwissenschaften: Bioremediation
Imidazolhaltige Verbindungen wie This compound können eine Rolle bei Bioremediationsbemühungen in der Umwelt spielen. Ihre potentiellen antibakteriellen und antimykotischen Eigenschaften könnten nützlich sein, um kontaminiertes Wasser oder Boden zu behandeln, obwohl spezifische Anwendungen in diesem Bereich weiterer Forschung bedürfen .
Biochemie: Enzyminhibition
In der Biochemie ist der Imidazolring ein wichtiger Bestandteil vieler biologischer Moleküle. Derivate von This compound könnten verwendet werden, um Enzymmechanismen zu untersuchen oder als Enzyminhibitoren in biochemischen Assays, was zu unserem Verständnis verschiedener Stoffwechselwege beiträgt .
Pharmakologie: Arzneimittelentwicklung
Das pharmakologische Potenzial von This compound ist signifikant aufgrund der breiten Palette biologischer Aktivitäten, die von Imidazolderivaten gezeigt werden. Zu diesen Aktivitäten gehören antibakterielle, antimykobakterielle, entzündungshemmende und antitumorale Wirkungen, die bei der Entwicklung neuer Therapeutika wertvoll sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-imidazol-1-ylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-4-6(10)3-8-2-1-7-5-8/h1-2,5-6,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLDLEHHTWLRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956277 | |
| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34793-28-7 | |
| Record name | 3-(1H-Imidazol-1-yl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34793-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034793287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-imidazol-1-yl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

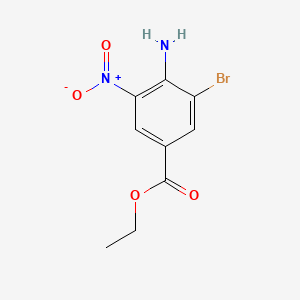
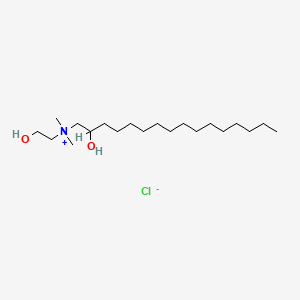

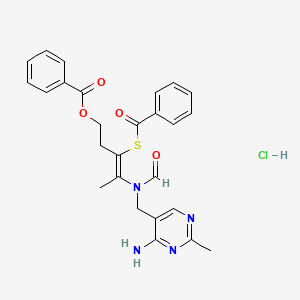
![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)


